molecular formula C10H10N2O2S2 B3003399 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide CAS No. 403836-02-2

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3003399
CAS No.: 403836-02-2
M. Wt: 254.32
InChI Key: OTFVTABXMCXHJA-UHFFFAOYSA-N
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Description

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry research. This acetamide derivative features a furan ring and a thiazole ring connected via a thioether linkage, a structural motif common in molecules with diverse biological activities . While specific biological data for this compound is not available in the search results, its core structure is closely related to other N-(thiazol-2-yl)acetamide derivatives that have been investigated for their potential pharmacological properties . Researchers value this scaffold for its potential application in designing and synthesizing new bioactive molecules. The presence of the thiazole ring, a known pharmacophore, and the furanyl moiety makes it a valuable building block in drug discovery programs, particularly in the optimization of compounds targeting central nervous system disorders . The molecular framework allows for further synthetic modification, enabling structure-activity relationship (SAR) studies. This chemical is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-9(12-10-11-3-5-16-10)7-15-6-8-2-1-4-14-8/h1-5H,6-7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVTABXMCXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of furan-2-ylmethyl thiol with thiazol-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product.

Chemical Reactions Analysis

Types of Reactions

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is C10H10N2O2S2C_{10}H_{10}N_{2}O_{2}S_{2}, with a molecular weight of approximately 254.32 g/mol. The synthesis typically involves a nucleophilic substitution reaction between furan-2-ylmethyl thiol and thiazol-2-yl acetamide under basic conditions, commonly using sodium hydroxide in ethanol as a solvent. The reaction is heated to facilitate product formation, followed by purification through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural characteristics allow it to interact with various biological targets, potentially disrupting cellular processes in microorganisms. Studies have shown that derivatives of thiazole compounds often possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in developing antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The thiazole moiety is particularly associated with cytotoxic effects against various cancer cell lines. For example, modifications to the thiazole structure have demonstrated enhanced potency against glioblastoma and melanoma cells. The mechanism of action typically involves interaction with specific protein targets, leading to apoptosis in cancer cells .

One notable study focused on the compound's role as a BACE1 inhibitor , which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. Inhibiting BACE1 could provide a therapeutic avenue for treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide C₉H₉N₃O₂S₂ 255.3 Furan, thiazole, thioacetamide
2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (1207025-92-0) C₂₀H₁₈N₄O₂S₂ 410.5 Additional imidazole, p-tolyl substituent
2-((1,5-Di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (1207023-72-0) C₂₂H₂₀N₄OS₂ 420.6 Di-p-tolyl imidazole, thioacetamide
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide C₂₄H₁₉N₅O₃S₂ 513.6 Pyridine, methoxyphenyl, cyano group
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) C₁₈H₁₅N₇O₂S₃ 456.4 Benzothiazole, thiadiazole, urea substituent

Key Observations :

  • Bioisosteric Replacements : Compounds with oxadiazole or thiadiazole rings (e.g., ) may enhance hydrogen bonding but introduce synthetic complexity.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) or electron-donating substituents (e.g., methoxy in ) modulate electronic density, influencing reactivity and target binding.

Yield Comparison :

  • The target compound’s synthetic yield is unreported, but analogues in achieve 72–86% yields under optimized conditions.

Structure-Activity Relationships (SAR)

  • Thiazole Modifications : Substitution at the thiazole 4-position (e.g., p-tolyl in ) enhances hydrophobic interactions with enzyme pockets.
  • Furan vs. Benzene Rings : Furan’s lower aromaticity compared to benzene (e.g., in ) may reduce π-π stacking but increase solubility.
  • Thioether vs. Ether Linkages : The thioacetamide bridge in the target compound offers greater resistance to enzymatic hydrolysis than ether-linked analogues .

Biological Activity

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. One common method includes the reaction of 2-chloro-N-(thiazol-2-yl)acetamide with furan-2-ylmethanethiol in the presence of a base such as potassium carbonate. The reaction conditions usually require a suitable solvent, and purification is achieved through recrystallization or chromatography.

BACE1 Inhibition

Research has primarily focused on the compound's role as a BACE1 inhibitor . BACE1 (Beta-site APP Cleaving Enzyme 1) is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. Inhibiting BACE1 may provide a therapeutic avenue for treating Alzheimer's disease, making this compound a candidate for further investigation .

Anticancer Properties

The compound's thiazole moiety has been associated with anticancer activity. A study indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the thiazole structure can enhance its potency against glioblastoma and melanoma cells . The mechanism of action often involves interaction with specific protein targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Thiazole derivatives have been noted for their effectiveness against bacterial strains, indicating potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both furan and thiazole rings contributes to its unique properties. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances biological activity.
  • Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins often show improved efficacy, as seen in various thiazole derivatives .

Alzheimer's Disease Models

In vitro studies using cell lines representative of Alzheimer's disease have shown that this compound effectively reduces amyloid-beta levels when administered at specific concentrations. These findings support its role as a potential therapeutic agent for neurodegenerative disorders .

Cancer Cell Lines

Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis through caspase activation pathways. For example, treatment with the compound resulted in reduced viability in glioblastoma cells compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, diphenylacetic acid derivatives are reacted with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in dichloromethane under triethylamine catalysis at 273 K. Post-synthesis, purification is achieved via column chromatography or recrystallization (e.g., from methanol/acetone mixtures). Structural validation employs melting point analysis, IR (to confirm amide C=O stretches ~1650–1700 cm⁻¹), and NMR (¹H/¹³C for backbone and substituent protons). Elemental analysis (C, H, N, S) is critical to confirm purity, with deviations ≤0.4% indicating high purity .

Q. How do solvent and catalyst choices influence the yield of this compound?

  • Methodological Answer : Polar aprotic solvents like dichloromethane or DMF are optimal for coupling reactions due to their ability to stabilize intermediates. Catalytic triethylamine is essential to neutralize HCl byproducts, improving reaction efficiency. For example, reactions in dichloromethane at 273 K yield 70–85% purity post-extraction. Lower temperatures (e.g., 273 K) minimize side reactions, while higher temperatures risk decomposition of thiazole moieties .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of thiazole-containing acetamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For instance, dihedral angles between the thiazole ring and aryl/acetyl groups (e.g., 12.32–81.85°) clarify spatial arrangements, while hydrogen-bonding patterns (N–H⋯N, C–H⋯π) stabilize crystal packing. SCXRD also identifies polymorphism risks, as seen in compounds with varying phenyl substituents . Refinement protocols, such as riding models for H atoms and outlier omission, ensure data accuracy .

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses interactions with enzymes like α-glucosidase. The compound’s furan and thiazole moieties are aligned with active-site residues (e.g., hydrophobic pockets or catalytic triads). Binding poses are validated via RMSD calculations (<2.0 Å) against co-crystallized ligands. MD simulations (100 ns) further evaluate stability, with hydrogen-bond occupancy >50% indicating robust binding .

Q. How can contradictory NMR data arising from tautomerism in thiazole-acetamide derivatives be resolved?

  • Methodological Answer : Thiazole tautomerism (e.g., 2- vs. 4-substitution) causes peak splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) at 173–298 K can suppress dynamic effects, while 2D techniques (COSY, HSQC) map coupling networks. For example, thiazole C5-H protons resonate at δ 7.2–7.5 ppm, distinct from acetamide NH (~δ 10.5 ppm). X-ray crystallography is definitive for tautomer assignment .

Q. What strategies optimize reaction conditions to minimize byproducts in heterocyclic acetamide synthesis?

  • Methodological Answer : Design of Experiments (DoE) evaluates factors like stoichiometry, temperature, and catalyst loading. For instance, EDC.HCl in 1.2–1.5 equivalents minimizes unreacted carboxylate intermediates. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as acyloxyoxazolidinone formation. Post-reaction quenching with ice-cold HCl removes excess reagents, improving isolated yields to >90% .

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